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molecular formula C7H3Cl2N3 B1403999 5,7-Dichloropyrido[3,4-B]pyrazine CAS No. 1379338-74-5

5,7-Dichloropyrido[3,4-B]pyrazine

Cat. No. B1403999
M. Wt: 200.02 g/mol
InChI Key: SNWNPXRUXXCDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434726B2

Procedure details

A mixture of the solution of 2,6-dichloropyridine-3,4-diamine (7.85 g, 0.044 mol) in ethanol and 40% glyoxal solution in water (26 g, 0.178 mol) was refluxed overnight. It was then cooled to ambient temperature, and the precipitates were collected, washed with EtOH, and dried in vacuo to give the title compound (7.32 g, 83% yield).
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([NH2:9])[CH:5]=[C:4]([Cl:10])[N:3]=1.O.[CH2:12](O)[CH3:13]>C(C=O)=O>[Cl:1][C:2]1[C:7]2[C:6](=[N:9][CH:12]=[CH:13][N:8]=2)[CH:5]=[C:4]([Cl:10])[N:3]=1

Inputs

Step One
Name
Quantity
7.85 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1N)N)Cl
Name
Quantity
26 g
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the precipitates were collected
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC2=NC=CN=C21)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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